![molecular formula C8H6Cl2O2 B1628743 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole CAS No. 68119-28-8](/img/structure/B1628743.png)
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Overview
Description
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, also known as MDMA, is a psychoactive substance that has gained significant attention due to its potential therapeutic applications in treating mental health disorders. MDMA is a synthetic compound that belongs to the class of amphetamines and is commonly referred to as ecstasy or molly. In recent years, several scientific studies have been conducted to explore the potential benefits of MDMA in treating post-traumatic stress disorder (PTSD) and other mental health conditions.
Scientific Research Applications
Green Synthesis and Biological Evaluation
A significant application of derivatives related to 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole is in the eco-sustainable synthesis of compounds with potential biological activities. For example, one-pot, microwave-assisted green synthesis methods have been developed for derivatives of 2-phenyl 1,3-benzodioxole, demonstrating significant anticancer, antibacterial, and DNA-binding potential (Gupta et al., 2016). These methods emphasize the need for simple, fast, and effective synthesis approaches that minimize side effects while enhancing activity.
Photocatalytic Synthesis
Photocatalysis represents another area where derivatives of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole find application. A mild and general method for synthesizing 2-substituted 1,3-benzodioxoles has been reported, leveraging photocatalyzed activation of methylene hydrogen atoms. This method facilitates the synthesis of potentially bioactive compounds without the interference of substituents on the benzene ring, highlighting the versatility and efficiency of photocatalytic processes in organic synthesis (Ravelli et al., 2011).
Synthesis of Medicinal Intermediates
The compound also plays a role in the synthesis of important medicinal intermediates. A study demonstrated the synthesis of 1,3-Benzodioxole, a key intermediate in medicine, from catechol by cyclization with dichloromethane, achieving an overall yield of 57.2%. This process underlines the importance of 1,3-benzodioxole derivatives in the preparation of pharmaceutical intermediates, offering a pathway to structurally complex and biologically important molecules (Yu, 2006).
Biological Activities and Environmental Impact
While focusing on the positive applications, it's also crucial to acknowledge the broader impact of related compounds. For instance, benzotriazole and its derivatives, which share a similar structural motif with 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, have been studied for their environmental persistence and toxicity. These studies are essential for understanding the ecological footprint of such compounds and ensuring their responsible use and disposal (Pillard et al., 2001).
properties
IUPAC Name |
2,2-dichloro-5-methyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFSOKIYRLXWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604981 | |
Record name | 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
CAS RN |
68119-28-8 | |
Record name | 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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